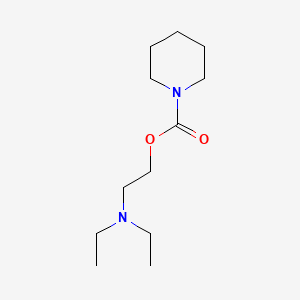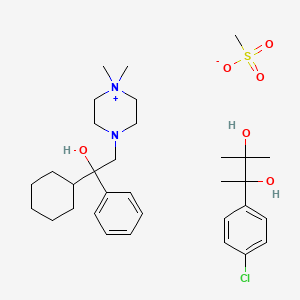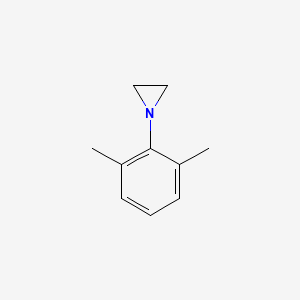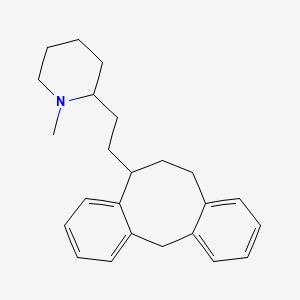![molecular formula C18H13NO2S B14452778 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-98-2](/img/structure/B14452778.png)
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and have been widely used in various fields such as dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields an intermediate, which is then subjected to further reactions to introduce the ethylsulfanyl group. The reaction conditions often involve the use of palladium-catalyzed Buchwald-Hartwig amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular targets. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5H-benzo[a]phenoxazin-5-one
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
78489-98-2 |
|---|---|
Molecular Formula |
C18H13NO2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-ethylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H13NO2S/c1-2-22-18-16(20)12-8-4-3-7-11(12)15-17(18)21-14-10-6-5-9-13(14)19-15/h3-10H,2H2,1H3 |
InChI Key |
UVRNUDYVRLOOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)




![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)



![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)


